molecular formula C6H15BNa B107655 Sodium triethylborohydride CAS No. 17979-81-6

Sodium triethylborohydride

Cat. No.: B107655
CAS No.: 17979-81-6
M. Wt: 120.99 g/mol
InChI Key: UKYGKELSBAWRAN-UHFFFAOYSA-N
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Description

Sodium triethylborohydride (STEB) is a reducing agent that has found widespread use in organic chemistry. It is a strong and selective reducing agent that is used in the reduction of various functional groups, including ketones, aldehydes, and esters. The compound was first synthesized in the 1950s and has since been extensively studied and employed in various chemical reactions.

Scientific Research Applications

1. Catalysis in Organic Synthesis

Sodium triethylborohydride is a versatile catalyst in organic synthesis. It has been employed in the double hydroboration of nitriles under transition metal-free and solvent-free conditions, producing yields up to 99% (Bedi, Brar, & Findlater, 2020). Furthermore, it is an effective catalyst for the hydroboration of terminal alkynes, showing high selectivity in producing (E)-vinylboronate esters (Maj, Pawluć, & Zaranek, 2022).

2. Reductive Amination

Sodium triacetoxyborohydride, a derivative of this compound, is widely used in the reductive amination of aldehydes and ketones. This method offers a mild and selective approach for a variety of substrates, including primary and secondary amines (Abdel-Magid, Maryanoff, & Carson, 1990; Abdel-Magid et al., 1996).

3. Silylation Reactions

This compound has shown remarkable utility in silylation reactions. It is used in the dehydrogenative silylation of terminal alkynes with hydrosilanes, demonstrating high selectivity and efficiency (Skrodzki et al., 2018). This reagent also exhibits unexpected catalytic activity in the hydrosilylation of alkenes, showing regioselectivity to yield Markovnikov products (Zaranek et al., 2017).

4. Metal Complex Formation

This compound contributes to the formation of metal complexes, as demonstrated in the stability of the coordinated triethylborohydride anion in an alkaline-earth metal complex (Harvey, Hanusa, & Pink, 2000).

5. Derivatization in Analytical Chemistry

In analytical chemistry, sodium triethylboron hydride is utilized for the derivatization of mercury compounds, aiding in their analysis (Mennie & Craig, 1994).

6. Diastereoselective Reduction

Potassium triethylborohydride, closely related to this compound, has been applied in the highly anti-diastereoselective reduction of 2-alkyl-3-oxo amides, providing an approach to optically active compounds (Ito, Katsuki, & Yamaguchi, 1985).

7. Experimental and Computational Studies

This compound's role in chemical reactions has been the subject of both experimental and computational studies. For instance, its reaction mechanisms in the silylation of vinyl arenes with hydrodisiloxanes were detailed through a combination of experimental and computational methods (Nowicki et al., 2023).

Mechanism of Action

Target of Action

Sodium triethylborohydride (NaBH(C2H5)3) is an organoboron compound . It primarily targets metal halides , converting them into hydrides . This conversion is a crucial step in the reductive activation of homogeneous catalysts .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . In this process, this compound catalyzes the silylation of C(sp)–H bonds . The reaction of aromatic and aliphatic alkynes with aromatic hydrosilanes and hydrosiloxanes proceeds in a highly selective manner to afford dehydrocoupling products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrosilylation pathway . This pathway involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly carbon-carbon double bonds . The downstream effects of this pathway include the formation of various organosilicon compounds, which have numerous applications in organic synthesis .

Result of Action

The primary result of this compound’s action is the conversion of metal halides to hydrides . This conversion is a key step in the reductive activation of homogeneous catalysts . Additionally, it catalyzes the silylation of C(sp)–H bonds, leading to the formation of dehydrocoupling products .

Action Environment

This compound is a pyrophoric solid, meaning it can ignite spontaneously in air . Therefore, it must be handled and stored under an inert atmosphere to prevent unwanted reactions . , which can influence its reactivity and stability.

Safety and Hazards

Sodium triethylborohydride is pyrophoric and reacts violently with water . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Sodium triethylborohydride has been used as a catalyst in various chemical reactions, including the dehydrogenative silylation of terminal alkynes with hydrosilanes , and the hydrosilylation of alkenes . These studies suggest potential future directions for the use of this compound in chemical synthesis.

Properties

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043441
Record name Sodium triethylhydroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17979-81-6
Record name Sodium triethylhydroborate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium triethylhydroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium triethylhydroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Sodium Triethylborohydride (NaEt3BH) and what makes it useful in organic synthesis?

A1: this compound (NaEt3BH) is a powerful and selective reducing agent widely employed in organic synthesis. Unlike its less potent counterpart, sodium borohydride (NaBH4), NaEt3BH exhibits enhanced reactivity towards a broader range of functional groups due to the presence of the electron-donating ethyl groups, making it particularly effective in reducing sterically hindered substrates.

Q2: What is the mechanism of action of NaEt3BH as a reducing agent?

A2: NaEt3BH acts as a hydride (H-) donor. The electron-rich borohydride anion readily attacks electron-deficient centers in organic molecules, such as carbonyls, imines, or alkynes, transferring a hydride ion and leading to the reduction of the substrate.

Q3: What are some common applications of NaEt3BH in organic synthesis?

A3: NaEt3BH is widely used for:

  • Reduction of various functional groups: It effectively reduces aldehydes and ketones to alcohols, carboxylic acids to aldehydes or alcohols depending on reaction conditions, esters to alcohols, and imines to amines. [, , ]
  • Hydroboration of alkynes: It catalyzes the hydroboration of terminal alkynes to yield vinylboronate esters, valuable intermediates in organic synthesis. []
  • Dehydrogenative silylation: It catalyzes the dehydrogenative silylation of terminal alkynes with hydrosilanes and hydrosiloxanes. []
  • Catalyst generation: NaEt3BH is frequently employed as a reducing agent to generate active catalysts in situ from transition metal complexes. [, , , ]
  • Cleavage of specific bonds: It can selectively cleave C-O bonds in amides for controlled reduction to secondary or tertiary amines. []

Q4: Can you provide specific examples of reactions where NaEt3BH exhibits unique reactivity?

A4:

  • Unexpected catalytic activity in hydrosilylation: NaEt3BH surprisingly displays catalytic activity in the hydrosilylation of specific alkenes, notably styrenes, vinylsilanes, and allyl glycidyl ether, selectively producing the Markovnikov product. This catalytic behavior challenges previous notions that considered it solely as a stoichiometric reducing agent in hydrosilylation reactions. []
  • Catalyst in double hydroboration of nitriles: NaEt3BH effectively catalyzes the double hydroboration of nitriles at room temperature without the need for a solvent or transition metal catalyst, yielding diborylated amines in high yields. []
  • Controlled reduction of unactivated amides: NaEt3BH enables the controlled reduction of unactivated amides to either secondary or tertiary amines by carefully selecting the appropriate hydrosilane and solvent, showcasing its versatility in manipulating challenging functional groups. []

Q5: Are there any limitations associated with the use of NaEt3BH?

A5: While highly versatile, NaEt3BH has some limitations:

    Q6: How does the structure of NaEt3BH relate to its reactivity?

    A6: The presence of three ethyl groups (Et) significantly influences the reactivity of NaEt3BH compared to NaBH4. These ethyl groups are electron-donating, increasing the electron density on the boron atom and making the B-H bond more hydridic (prone to donate hydride). This enhanced hydridicity makes NaEt3BH a stronger reducing agent capable of reacting with a wider range of functional groups.

    Q7: Has computational chemistry been used to study NaEt3BH?

    A7: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of reactions involving NaEt3BH. For instance, in a study focusing on the formal silylation of vinyl arenes by hydrodisiloxanes in the presence of NaEt3BH, DFT calculations provided valuable insights into the reaction pathway, including the identification of key intermediates and transition states, confirming experimental observations. []

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